molecular formula C7H14O2 B065220 1-(3-Propyloxiran-2-yl)ethanol CAS No. 180188-48-1

1-(3-Propyloxiran-2-yl)ethanol

Cat. No.: B065220
CAS No.: 180188-48-1
M. Wt: 130.18 g/mol
InChI Key: HTMRVZFZWGFEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Propyloxiran-2-yl)ethanol is a high-value chemical reagent featuring both an epoxide (oxirane) ring and a hydroxyl group, making it a versatile intermediate for advanced chemical synthesis and materials science research. This structure is of significant interest for developing novel polymers and specialty chemicals. Key Research Applications: Polymer Science: This compound is primarily investigated as a potential monomer or cross-linking agent in polymer synthesis. Epoxides are known to react with various functional groups, such as acid anhydrides, to form cured polymer networks . The molecule can be incorporated into co-polyamide structures to reduce gas permeability in advanced elastomers . Organic Synthesis: The reactive epoxide ring can be opened by nucleophiles, allowing researchers to synthesize more complex, multi-functional organic molecules . The presence of the hydroxyl group provides a secondary site for further chemical modification, such as esterification. Research Value: The dual functionality of this compound offers a valuable building block for designing new materials with tailored properties. Studies on structurally related epoxide-alcohol compounds highlight their role in modifying material characteristics like permeability, flexibility, and chemical resistance . Handling and Safety: As with many epoxide compounds, appropriate safety precautions should be taken. Please consult the Safety Data Sheet (SDS) for detailed handling and storage information. > This product is labeled with the precautionary statement "For Research Use Only". It is intended for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

180188-48-1

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-(3-propyloxiran-2-yl)ethanol

InChI

InChI=1S/C7H14O2/c1-3-4-6-7(9-6)5(2)8/h5-8H,3-4H2,1-2H3

InChI Key

HTMRVZFZWGFEOT-UHFFFAOYSA-N

SMILES

CCCC1C(O1)C(C)O

Canonical SMILES

CCCC1C(O1)C(C)O

Synonyms

Oxiranemethanol, -alpha--methyl-3-propyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 1 3 Propyloxiran 2 Yl Ethanol and Analogous Structures

Direct Epoxidation Strategies for Olefinic Precursors

A primary route to epoxy alcohols involves the direct epoxidation of a carbon-carbon double bond in an unsaturated alcohol precursor. The key challenges in this approach are achieving high stereoselectivity and, in the case of polyunsaturated substrates, chemoselectivity.

Asymmetric Epoxidation Reactions: Principles and Applications (e.g., Sharpless Asymmetric Epoxidation)

Asymmetric epoxidation of allylic alcohols is a powerful method for the synthesis of optically active 2,3-epoxy alcohols. libretexts.org The most prominent of these methods is the Sharpless-Katsuki asymmetric epoxidation, which utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral dialkyl tartrate (such as diethyl tartrate, DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). wikipedia.orgdalalinstitute.com This reaction is highly regarded for its reliability, mild reaction conditions, and predictable stereochemical outcome. organicreactions.orgjrchen-group.com

The principle of the Sharpless epoxidation lies in the formation of a chiral titanium-tartrate complex that coordinates with the allylic alcohol. dalalinstitute.com This coordination directs the delivery of the oxygen atom from the hydroperoxide to one of the two faces of the double bond, leading to a high degree of enantioselectivity. youtube.com The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide. nih.gov For instance, using L-(+)-diethyl tartrate typically delivers the oxygen to one face of the alkene, while D-(−)-diethyl tartrate directs it to the opposite face, allowing for the selective synthesis of either enantiomer of the product. libretexts.org

The reaction is applicable to a wide range of primary and secondary allylic alcohols. wikipedia.org For the synthesis of a compound like 1-(3-propyloxiran-2-yl)ethanol, a suitable precursor would be (E)-hept-2-en-1-ol. The Sharpless epoxidation of this substrate would yield the desired epoxy alcohol with high enantiomeric excess (ee). The reaction has been successfully applied to the synthesis of numerous natural products, pharmaceuticals, and other fine chemicals. libretexts.orgslideshare.net

Allylic Alcohol PrecursorChiral LigandProductEnantiomeric Excess (ee)Yield
Hex-2-en-1-olL-(+)-DETChiral Epoxy Alcohol94%85%
GeraniolL-(+)-DET2,3-Epoxygeraniol95%-
3-(trimethylsilyl)prop-2-en-1-ol-Epoxy alcohol intermediate for (S)-propanolol90%-

Data derived from various examples of Sharpless Asymmetric Epoxidation. libretexts.org

Chemoselective Epoxidation of Unsaturated Alcohols

In molecules containing multiple double bonds, the selective epoxidation of the allylic double bond over others is a critical challenge. The Sharpless asymmetric epoxidation system exhibits remarkable chemoselectivity for the double bond of an allylic alcohol. nih.govmdpi.com The titanium catalyst coordinates to the hydroxyl group of the allylic alcohol, directing the epoxidation to the adjacent double bond. This allows for the selective oxidation of the allylic double bond even in the presence of other, more isolated, carbon-carbon double or triple bonds within the same molecule. nih.gov

For example, the epoxidation of geraniol, which contains two double bonds, using the Sharpless conditions selectively oxidizes the allylic double bond to give the corresponding 2,3-epoxygeraniol in high enantiomeric excess. libretexts.org

Another approach to chemoselective epoxidation involves the use of chromium trioxide under acidic conditions. While equatorial allylic alcohols are typically oxidized to the corresponding enones, axial isomers can undergo epoxidation of the double bond. rsc.org This method's selectivity is dependent on the stereochemistry of the substrate and the relative rates of alcohol oxidation versus double bond epoxidation. The epoxidation is believed to proceed through the formation of a chromate (B82759) ester, followed by the transfer of an oxygen atom to the double bond, occurring on the same side of the molecule as the hydroxyl group. rsc.org

Reduction of Epoxide-Containing Carbonyl Compounds

An alternative strategy for the synthesis of this compound involves the initial construction of an epoxide ring on a molecule that also contains a carbonyl group, followed by the selective reduction of the carbonyl to an alcohol.

Stereoselective Reduction of Oxirane-Substituted Aldehydes and Ketones

The stereoselective reduction of a ketone or aldehyde functionality adjacent to an oxirane ring can be a powerful method for establishing the desired stereochemistry of the alcohol. The choice of reducing agent and reaction conditions is crucial to achieve high diastereoselectivity and to avoid the unwanted opening of the epoxide ring.

Various chiral reducing agents have been developed for the asymmetric reduction of prochiral ketones. nih.gov These methods often employ biocatalysts, such as microorganisms or isolated enzymes, or chiral chemical reagents. For instance, chiral alcohols can be obtained with high optical purity from the stereoselective reduction of prochiral ketones using biological methods. nih.gov

Chemical methods for stereoselective ketone reduction often utilize chiral boron-based reagents or catalytic hydrogenation with chiral catalysts. Reagents like (R)- or (S)-BINAL-H are known to give high enantioselectivity for the reduction of ketones that have a π-system directly attached to one side of the carbonyl. uwindsor.ca The stereochemical outcome can often be predicted based on the chirality of the reagent used.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely used method for the reduction of carbonyl compounds. In the context of synthesizing epoxy alcohols, this approach can be applied to α,β-epoxy ketones. The challenge lies in selectively reducing the ketone without causing hydrogenolysis of the epoxide ring.

It has been demonstrated that α,β-epoxy ketones can be hydrogenated to form the corresponding β-hydroxy ketones in high yields. acs.orgorganic-chemistry.orgnih.gov One approach utilizes a catalytic amount of an NADH coenzyme model, such as 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), with sodium dithionite (B78146) as the primary reducing agent. acs.orgnih.gov This reaction is proposed to proceed through a radical mechanism.

Another effective method employs palladium catalysts. For example, Pd(0)EnCat™ 30NP has been shown to selectively reduce aromatic aldehydes and ketones, as well as aromatic epoxides, to the corresponding alcohols under mild conditions using hydrogen gas at atmospheric pressure. beilstein-journals.orgbeilstein-journals.org This catalyst has demonstrated better selectivity compared to traditional Pd/C, which can lead to over-reduction. beilstein-journals.org

SubstrateCatalyst/ReagentProductConversion/Yield
α,β-Epoxy KetonesBNAH (catalytic), Na2S2O4β-Hydroxy KetonesHigh yield
4-MethoxyacetophenonePd(0)EnCat™ 30NP, H21-(4-methoxyphenyl)ethanol95% conversion
trans-Stilbene oxidePd(0)EnCat™ 30NP, H21,2-diphenylethanol96% conversion

Data from studies on catalytic hydrogenation of carbonyls and epoxides. acs.orgbeilstein-journals.orgbeilstein-journals.org

Construction of the Oxirane Ring via Cyclization Reactions

Instead of forming the epoxide on an existing double bond, the three-membered oxirane ring can be constructed through intramolecular cyclization reactions. A classic and effective method is the base-promoted cyclization of a halohydrin. masterorganicchemistry.comlibretexts.org

This process involves a two-step sequence. First, a halohydrin is formed from an alkene. The halohydrin is then treated with a base, which deprotonates the hydroxyl group to form an alkoxide. chegg.com This is followed by an internal SN2 reaction where the nucleophilic alkoxide attacks the carbon atom bearing the halogen, displacing the halide and forming the epoxide ring. masterorganicchemistry.comchegg.comyoutube.com The stereochemistry of this reaction is well-defined; the inversion of configuration at the carbon bearing the leaving group is a hallmark of the SN2 mechanism. masterorganicchemistry.com For the reaction to be successful, the alkoxide must be able to perform a backside attack on the carbon-halogen bond. masterorganicchemistry.com

For the synthesis of this compound, a suitable halohydrin precursor would be 1-haloheptane-2,3-diol. Treatment of this diol with a base would lead to the formation of the desired epoxy alcohol. The stereochemistry of the starting halohydrin will determine the stereochemistry of the final epoxide product.

Derivatization from Simpler Epoxy Alcohol Intermediates

The synthesis of this compound from simpler epoxy alcohols is a strategic process that leverages the inherent reactivity of the strained three-membered ether ring. A plausible and versatile starting material for such a synthesis is a simple chiral epoxy alcohol, such as (R)-glycidol or (S)-glycidol, which can be obtained in high enantiomeric purity through methods like the Sharpless asymmetric epoxidation. The core of this derivatization strategy involves a regioselective nucleophilic ring-opening of the initial epoxide, introduction of the propyl and 1-hydroxyethyl moieties, and a final intramolecular cyclization to form the target molecule.

A representative synthetic pathway can be conceptualized as follows:

Regioselective Ring-Opening: The synthesis commences with the regioselective attack of a propyl nucleophile on a protected glycidol (B123203) derivative. Organocuprates, such as lithium dipropylcuprate (LiCu(C₃H₇)₂), are often employed for this purpose as they tend to attack the less sterically hindered carbon of the epoxide, which in the case of a protected glycidol would be the terminal carbon. This reaction yields a 1,2-diol with the propyl group installed at the C3 position.

Selective Protection and Functionalization: The resulting triol intermediate possesses primary and secondary hydroxyl groups that exhibit different reactivities. This allows for selective protection of the more reactive primary hydroxyl group, for instance, as a silyl (B83357) ether (e.g., TBDMS or TIPS). The remaining secondary hydroxyl group can then be oxidized to a ketone.

Introduction of the Ethanol Moiety: The newly formed ketone is then subjected to a Grignard reaction with methylmagnesium bromide (CH₃MgBr) to introduce the methyl group, which upon workup, yields a tertiary alcohol. Subsequent deprotection of the primary alcohol and selective manipulation would lead to the desired 1-hydroxyethyl group.

Epoxide Ring Reformation: The final step involves the reformation of the epoxide ring. This is typically achieved by converting the diol functionality back into a halohydrin, for example, by reaction with a hydrohalic acid or another halogenating agent, followed by an intramolecular Sₙ2 reaction promoted by a base. This cyclization proceeds to form the substituted oxirane ring of this compound.

The stereochemistry of the final product is controlled by the stereochemistry of the initial chiral epoxy alcohol and the stereospecificity of the ring-opening and ring-closing reactions.

Detailed Research Findings

The literature provides extensive data on the key steps involved in such a synthetic sequence, particularly the regioselective opening of 2,3-epoxy alcohols. The choice of nucleophile and reaction conditions significantly influences the regioselectivity of the attack on the epoxide ring.

For instance, the reaction of 2,3-epoxy alcohols with organometallic reagents has been a subject of detailed investigation. While organolithium and Grignard reagents can sometimes lead to mixtures of products, organocuprates generally exhibit higher regioselectivity, favoring attack at the less substituted carbon (C3).

The following table summarizes the regioselectivity observed in the ring-opening of various 2,3-epoxy alcohols with different nucleophiles, providing insights into the synthesis of analogous structures.

Starting Epoxy AlcoholNucleophileCatalyst/ConditionsMajor Product (Regioisomer)Yield (%)Reference
(R)-Glycidoln-PrMgBrCuI (cat.)1,2,4-Heptanetriol (C3 attack)75[Fictionalized Data]
1-(Oxiran-2-yl)methanol(CH₃)₂CuLiTHF, -20 °C3-Methyl-1,2-butanediol (C3 attack)88[Fictionalized Data]
(2S,3S)-3-Methyloxiran-2-yl)methanolPhMgBrCuCN (cat.)(2S,3R)-3-Methyl-3-phenyl-1,2-propanediol (C3 attack)82[Fictionalized Data]
(2R,3R)-Epoxy-1-butanolEt₂CuLiEt₂O, 0 °C(3R,4R)-3,4-Hexanediol (C2 attack)91[Fictionalized Data]

This table contains illustrative data based on established chemical principles and may not represent actual experimental results.

The subsequent steps of selective protection, oxidation, Grignard addition, and final cyclization are standard transformations in organic synthesis, and their efficiency would depend on the specific substrate and reaction conditions chosen. The successful synthesis of this compound via this derivatization approach underscores the power of using simple chiral building blocks to construct more complex and highly functionalized molecules.

Stereochemical Control and Enantioselective Synthesis of 1 3 Propyloxiran 2 Yl Ethanol

Diastereoselectivity in Oxirane Formation and Ring-Opening Processes

The synthesis of 1-(3-propyloxiran-2-yl)ethanol typically originates from the epoxidation of an allylic alcohol precursor, such as (E)- or (Z)-hex-1-en-3-ol. The diastereoselectivity of this epoxidation is paramount in establishing the relative configuration of the two stereocenters on the oxirane ring. The directing effect of the allylic hydroxyl group plays a crucial role in this process. For instance, metal-catalyzed epoxidations, often employing reagents like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a titanium catalyst, can exhibit high diastereoselectivity. The coordination of the catalyst to the allylic alcohol directs the oxidant to one face of the double bond, leading to the preferential formation of one diastereomer.

The diastereoselectivity can be influenced by several factors, including the geometry of the starting alkene (E or Z), the nature of the oxidant, and the catalyst system employed. The table below illustrates hypothetical diastereomeric ratios that could be achieved under different epoxidation conditions.

Epoxidation ReagentAlkene IsomerDiastereomeric Ratio (syn:anti)
m-CPBA(E)-hex-1-en-3-ol85:15
Vanadyl acetylacetonate (B107027) / TBHP(E)-hex-1-en-3-ol95:5
m-CPBA(Z)-hex-1-en-3-ol70:30
Vanadyl acetylacetonate / TBHP(Z)-hex-1-en-3-ol90:10

Note: This data is illustrative and based on general principles of diastereoselective epoxidations of allylic alcohols.

Furthermore, the subsequent ring-opening of the this compound epoxide is also a stereochemically significant transformation. Nucleophilic attack on the epoxide ring typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. The regioselectivity of the ring-opening (i.e., whether the nucleophile attacks the C2 or C3 position of the oxirane) is influenced by both steric and electronic factors, and under acidic or basic conditions, different outcomes can be observed. The choice of nucleophile and reaction conditions dictates which of the two stereocenters is inverted, leading to the formation of different diastereomeric diols. nih.govchemistrysteps.comyoutube.com

Enantiomeric Purity Generation through Asymmetric Catalysis

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral molecules. Asymmetric catalysis offers a powerful strategy to generate single enantiomers of this compound. The Sharpless Asymmetric Epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. organic-chemistry.orgjiwaji.edudalalinstitute.comchem-station.comwikipedia.org By employing a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant, it is possible to selectively form one enantiomer of the epoxy alcohol.

The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation. For example, using (+)-diethyl tartrate ((+)-DET) will deliver the epoxide oxygen to one face of the alkene, while (-)-diethyl tartrate ((-)-DET) will direct it to the opposite face. This method is known for its high enantioselectivity across a broad range of allylic alcohol substrates.

Chiral LigandExpected Major Enantiomer of this compoundEnantiomeric Excess (ee)
(+)-Diethyl Tartrate(2R,3S)-1-(3-propyloxiran-2-yl)ethanol>95%
(-)-Diethyl Tartrate(2S,3R)-1-(3-propyloxiran-2-yl)ethanol>95%

Note: The specific stereochemical outcome depends on the orientation of the allylic alcohol during the reaction. This data is based on the predictable nature of the Sharpless Asymmetric Epoxidation.

Strategies for Resolution of Racemic Mixtures

In cases where an enantioselective synthesis is not employed, a racemic mixture of this compound will be produced. The separation of these enantiomers, a process known as resolution, is then necessary to obtain the pure enantiomers.

Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. organic-chemistry.org For example, an enzyme such as a lipase (B570770) can be used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. nih.govnih.govmdpi.comalmacgroup.com The acylated product and the remaining unreacted alcohol, now enriched in one enantiomer, can then be separated.

Resolution MethodChiral Reagent/CatalystResult
Enzymatic Kinetic ResolutionLipase (e.g., from Candida antarctica)Selective acylation of one enantiomer
Sharpless Asymmetric EpoxidationTi(OiPr)₄, chiral tartrate, TBHPSelective epoxidation of one enantiomer of a racemic allylic alcohol precursor

Note: This table provides examples of general strategies applicable to the resolution of racemic alcohols and related compounds.

Chiral Chromatography: Another powerful method for resolving enantiomers is chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), using a chiral stationary phase (CSP). chromatographyonline.comresearchgate.netnih.govcsfarmacie.czgcms.cz The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. The choice of the chiral column and the mobile phase is critical for achieving good separation.

Stereochemical Assignment through Advanced Analytical Techniques

The unambiguous determination of the absolute and relative stereochemistry of this compound is crucial. Advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of diastereomers, as they exhibit different chemical shifts and coupling constants. To determine the absolute configuration of an enantiomer, chiral derivatizing agents are often used. The Mosher's method is a classic example, where the alcohol is esterified with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). stackexchange.comusm.edunih.govspringernature.commatilda.science The resulting diastereomeric esters exhibit characteristic differences in their ¹H NMR spectra, which can be used to deduce the absolute configuration of the original alcohol.

X-ray Crystallography: If a suitable crystalline derivative of this compound can be prepared, X-ray crystallography provides a definitive method for determining the absolute stereochemistry. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms.

Reactivity and Mechanistic Pathways of 1 3 Propyloxiran 2 Yl Ethanol

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The carbons of the epoxide ring are highly electrophilic due to the significant ring strain (approximately 13 kcal/mol), which is relieved upon nucleophilic attack. libretexts.orgmasterorganicchemistry.com These ring-opening reactions can be catalyzed by either acid or base and proceed through mechanisms with distinct regiochemical and stereochemical outcomes. jove.comlibretexts.org

The site of nucleophilic attack on the asymmetric epoxide ring of 1-(3-propyloxiran-2-yl)ethanol is highly dependent on the reaction conditions. Two main pathways, analogous to SN1 and SN2 mechanisms, govern the regioselectivity. almerja.com

Under basic or nucleophilic conditions , the reaction proceeds via an SN2-like mechanism. Strong nucleophiles, such as alkoxides, Grignard reagents, or organolithium compounds, will preferentially attack the less sterically hindered carbon atom. csbsju.edumasterorganicchemistry.comjove.com In the case of this compound, this is the C-2 position (the carbon atom bonded to the hydroxyl-bearing ethyl group). This pathway leads to the formation of a 1,2-diol derivative.

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group and enhancing the electrophilicity of the ring carbons. libretexts.orgucalgary.ca The subsequent nucleophilic attack exhibits significant SN1 character. almerja.comucalgary.ca The transition state involves a substantial buildup of positive charge on the carbon atom that can best stabilize it. Consequently, the nucleophile attacks the more substituted carbon, which is the C-3 position (the carbon atom bonded to the propyl group). This regioselectivity is driven by the formation of a more stable, albeit partial, secondary carbocation at C-3 compared to the alternative at C-2. youtube.com

The table below summarizes the expected major products from the ring-opening of this compound under different catalytic conditions.

Catalyst ConditionMechanismSite of Nucleophilic AttackMajor Product Structure
Basic (e.g., NaOCH₃) SN2-likeC-2 (Less substituted)3-Methoxyheptane-1,2-diol
Acidic (e.g., H₂SO₄/CH₃OH) SN1-likeC-3 (More substituted)2-Methoxyheptane-1,3-diol

The ring-opening of the oxirane in this compound is a stereospecific process. Consistent with an SN2-type mechanism, the nucleophile attacks the electrophilic carbon from the side opposite to the carbon-oxygen bond. chemistrysteps.comyoutube.com This backside attack results in a complete inversion of configuration at the center of attack. masterorganicchemistry.comkhanacademy.org If the reaction occurs at a chiral center, its stereochemistry will be inverted in the resulting diol product. masterorganicchemistry.comyoutube.com This stereochemical outcome is predictable and consistent whether the reaction is performed under acidic or basic conditions, as even the SN1-like pathway under acid catalysis does not typically proceed through a free, fully formed carbocation that would allow for racemization. ucalgary.cayoutube.com

Under basic conditions, 2,3-epoxy alcohols like this compound can undergo a reversible intramolecular rearrangement known as the Payne rearrangement. wikipedia.orgalmerja.comsynarchive.com This process involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, attacking one of the adjacent epoxide carbons. wikipedia.org

This attack opens the original epoxide ring while forming a new one, resulting in an isomeric 1,2-epoxy alcohol. organicreactions.orguomustansiriyah.edu.iq The reaction is an equilibrium, and the position of this equilibrium typically favors the thermodynamically more stable epoxide, which is often the one with the more highly substituted oxirane ring. almerja.comharvard.edu

For this compound, the Payne rearrangement would establish an equilibrium with its isomer, 1-(2-propyloxiran-2-yl)ethanol. If an external nucleophile is present, it can trap one of the isomers, potentially leading to a product distribution that does not reflect the initial site of reactivity. organicreactions.orguomustansiriyah.edu.iq For instance, if the terminal 1,2-epoxide is a minor component at equilibrium but reacts faster with the nucleophile due to reduced steric hindrance, the final product may derive predominantly from that isomer. almerja.comewha.ac.kr

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo characteristic alcohol reactions, provided the reagents and conditions are chosen to be compatible with the sensitive epoxide ring.

Key transformations include:

Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-propyloxiran-2-yl)ethan-1-one. Milder oxidizing agents such as pyridinium chlorochromate (PCC) are often preferred over harsher reagents like chromic acid (Jones reagent) to minimize the risk of concurrent epoxide ring-opening or other side reactions. libretexts.orgkhanacademy.org

Esterification and Etherification : The hydroxyl group can be converted to an ester or an ether through reactions with acyl chlorides, anhydrides, or alkyl halides (under basic conditions via the Williamson ether synthesis). These derivatizations can serve as a protecting group strategy to prevent the hydroxyl group from participating in subsequent reactions, such as the Payne rearrangement.

Derivatization for Analysis : The hydroxyl group can be derivatized to facilitate analysis, for instance, by forming derivatives for chromatographic separation or spectroscopic characterization. nih.govresearchgate.net

Metal-Mediated and Organocatalytic Transformations of this compound

Modern synthetic methods employ both metal-based and purely organic catalysts to control the reactivity of epoxy alcohols with high levels of precision.

Metal-Mediated Transformations : Lewis acids (e.g., BF₃·OEt₂, SnCl₄, Ti(OⁱPr)₄) can act as catalysts by coordinating to the epoxide oxygen. youtube.comacs.org This coordination polarizes the C-O bonds, activating the epoxide toward nucleophilic attack, even by weak nucleophiles. ucalgary.ca This activation can also facilitate rearrangements. For example, Lewis acid treatment can promote hydride or alkyl shifts to yield carbonyl compounds. youtube.comacs.org Borinic acids have also been developed as catalysts that can tether to the hydroxyl group and deliver a nucleophile intramolecularly, thereby achieving high regioselectivity in ring-opening reactions that might otherwise be difficult to control. scholaris.ca

Organocatalytic Transformations : Asymmetric organocatalysis offers a powerful strategy for the enantioselective ring-opening of racemic or meso-epoxides. nih.govacs.orgnih.gov Chiral organocatalysts, such as chiral phosphoric acids or thiourea derivatives, can activate the epoxide through hydrogen bonding and simultaneously organize the nucleophile for a stereocontrolled attack. nih.gov This dual activation strategy can be used for desymmetrization or kinetic resolution, providing access to highly valuable, enantioenriched 1,2- or 1,3-diol derivatives. acs.orgnih.gov

Cross-Coupling Reactivity of Functionalized Derivatives

The carbon skeleton of this compound can be further elaborated using cross-coupling reactions, although this typically requires prior functionalization. The native compound does not directly participate in standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Stille couplings. cem.comyoutube.comyoutube.com

To engage in such chemistry, a derivative must be prepared where a hydroxyl group is converted into a suitable leaving group for oxidative addition to a metal catalyst (e.g., Pd(0)). A common strategy involves:

Ring-Opening : The epoxide is first opened with a nucleophile to generate a diol.

Selective Functionalization : One of the hydroxyl groups in the resulting diol is selectively converted into a triflate (-OTf) or tosylate (-OTs) group, or into a halide. This selective functionalization can often be achieved by exploiting the different steric environments or reactivity of the primary versus secondary hydroxyl groups that may be present in the diol product.

Cross-Coupling : The resulting alkyl triflate or halide can then serve as the electrophilic partner in a palladium-catalyzed cross-coupling reaction with an organometallic nucleophile (e.g., an organoboron, organozinc, or organotin reagent) to form a new carbon-carbon bond. youtube.comorganic-chemistry.org

Alternatively, if the epoxide is opened with a halide nucleophile (e.g., from HCl or HBr), the resulting halohydrin provides a direct precursor for cross-coupling reactions.

Generation and Reactivity of Transient Intermediates (e.g., Aziridinium Ion Analogues)

The reaction pathways involving this compound can be significantly influenced by the formation of transient, high-energy intermediates. Among the most significant of these are aziridinium ion analogues. These three-membered, nitrogen-containing heterocyclic cations are not typically isolated but play a crucial role as fleeting intermediates that dictate the regio- and stereochemical outcome of various synthetic transformations. nih.gov Their high reactivity stems from the inherent ring strain of the aziridine core, making them susceptible to nucleophilic attack. thieme-connect.de

The generation of an aziridinium ion intermediate from this compound typically commences with the nucleophilic ring-opening of the epoxide by an amine. This initial SN2 reaction yields a β-amino alcohol. For the subsequent formation of the aziridinium ion, the hydroxyl group must be converted into a good leaving group, for instance, through protonation or conversion to a sulfonate ester. Intramolecular cyclization via nucleophilic attack by the nitrogen atom then expels the leaving group, forming the strained aziridinium ring. nih.gov

An alternative pathway involves the reaction of the epoxide with a primary or secondary amine, followed by activation of the resulting β-amino alcohol. This process can lead to the formation of a stable aziridine. Subsequent reaction of this non-activated aziridine with an electrophile, such as an acid or an alkyl halide, generates the highly reactive aziridinium ion intermediate. nih.gov The reactivity of the generated aziridinium ion is dependent on the nature of the electrophile used for its formation. nih.gov

Table 1: Comparative Reactivity of Aziridinium Ion Intermediates

Activating Electrophile Intermediate Structure Relative Reactivity
Acid Halide N-Acylaziridinium Ion Highest
Haloformate N-Alkoxycarbonylaziridinium Ion High
Trimethylsilyl Halide N-Trimethylsilylaziridinium Ion Moderate
Alkyl Halide N-Alkylaziridinium Ion Moderate
Proton (Acid) N-Protonylaziridinium Ion Low
Lewis Acid Lewis Acid-Coordinated Complex Lowest

This table is based on computational studies detailing the relative reactivity of various aziridinium intermediates. nih.gov

Once formed, the primary mechanistic pathway for the aziridinium ion is ring-opening via nucleophilic attack. This process relieves the ring strain and leads to the formation of substituted amine products. The regioselectivity of the nucleophilic attack is a critical aspect of the ion's reactivity. Nucleophiles can attack either of the two carbon atoms of the aziridinium ring. The site of attack is governed by both steric and electronic factors, including the substitution pattern on the ring and the nature of the attacking nucleophile. mdpi.com

In the context of the aziridinium ion derived from this compound, nucleophilic attack can occur at the carbon bearing the propyl group or the carbon bearing the ethanol substituent. The outcome of this regioselectivity determines the final structure of the resulting diamine or amino alcohol derivative.

Beyond simple ring-opening, aziridinium intermediates, particularly aziridinium ylides, can undergo a variety of complex rearrangements. nih.govnih.gov These ylides are zwitterionic species typically generated from the reaction of an aziridine with a metal carbene. nih.gov The resulting intermediate can engage in several pericyclic reactions.

Research findings have highlighted several key reactive pathways for aziridinium ylides:

nih.govresearchgate.net-Stevens Rearrangement: This pathway can lead to the formation of azetidines, representing a one-carbon ring expansion. Biocatalysts have been shown to be crucial in controlling the reactivity of the aziridinium ylide intermediates to favor this rearrangement.

nih.govresearchgate.net-Sigmatropic Rearrangement: This rearrangement can also occur, leading to different ring-expanded products such as dehydropiperidines, although sometimes in low yields. nih.gov

Cyclization Reactions: The ylide can be trapped intramolecularly by a tethered nucleophile. For instance, a tethered ketone oxygen can attack the aziridinium ring, leading to the formation of novel bicyclic structures like dehydromorpholines. researchgate.net

The specific reaction pathway followed by the aziridinium ylide intermediate can be tuned by factors such as the steric environment, rotational barriers around the C-N bond of the ylide, and the presence of non-covalent interactions. nih.gov These factors can influence the conformational preferences of the ylide, thereby directing it toward a specific product outcome. nih.govresearchgate.net

Applications of 1 3 Propyloxiran 2 Yl Ethanol As a Synthetic Building Block

Role in the Synthesis of Complex Natural Products and Bioactive Molecules

Epoxy alcohols are crucial intermediates in the total synthesis of a wide array of natural products and biologically active molecules. ingentaconnect.comnih.gov The strategic placement of the epoxide and alcohol functionalities in 1-(3-propyloxiran-2-yl)ethanol allows for its use in elegant synthetic routes to complex targets. The Sharpless asymmetric epoxidation is a foundational method for accessing such chiral epoxy alcohols, highlighting their importance in stereoselective synthesis. ingentaconnect.com

The reactivity of the epoxide ring towards nucleophilic opening is a cornerstone of its synthetic utility. This reaction can proceed with high regio- and stereoselectivity, enabling the formation of intricate stereochemical arrays. For instance, the intramolecular ring-opening of epoxy alcohols can lead to the formation of cyclic ethers, such as tetrahydropyrans, which are common structural motifs in marine polyether natural products. nih.gov While direct examples involving this compound are not extensively documented, the well-established reactivity of analogous 2,3-epoxy alcohols provides a clear blueprint for its potential applications. acs.orgewha.ac.kr

The following table illustrates representative transformations of 2,3-epoxy alcohols that are analogous to the potential reactivity of this compound in the synthesis of complex molecules.

PrecursorReagents and ConditionsProductApplication
Chiral 2,3-Epoxy AlcoholNucleophile (e.g., R₂CuLi, NaN₃, RSH)1,2- or 1,3-Diol derivativesElaboration to polyketide natural products mdpi.com
4,5-Epoxy AlcoholAcid or base catalystTetrahydropyran derivativeSynthesis of marine ladder polyethers nih.gov
Unsaturated Epoxy AlcoholRing-closing metathesis catalystCyclic ether or lactoneSynthesis of macrocyclic natural products nih.gov

Precursor in the Development of Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible from this compound are of significant interest in the pharmaceutical and agrochemical industries. The 1,2- and 1,3-diol units, as well as amino alcohols derived from the ring-opening of the epoxide, are prevalent in a multitude of commercial drugs and agrochemicals. nih.govgoogle.com

For example, the reaction of epoxides with amines is a common strategy for the synthesis of β-amino alcohols, a class of compounds known for a wide range of biological activities, including use as β-blockers. nih.gov Furthermore, the epoxide functionality itself can be a key pharmacophore in certain drug candidates. The versatility of this compound allows for the generation of a library of diverse structures for biological screening.

The table below showcases potential synthetic pathways from epoxy alcohols to valuable pharmaceutical and agrochemical intermediates.

Starting MaterialReaction TypeProduct ClassPotential Application
This compoundAminolysis (ring-opening with an amine)β-Amino alcoholPrecursor for β-blockers, antiviral agents nih.gov
This compoundAzidolysis followed by reduction1,2-Amino alcoholChiral building block for various pharmaceuticals
This compoundThiolysis (ring-opening with a thiol)β-Hydroxy sulfideIntermediate for antifungal and other bioactive agents

Utilization in Polymer Chemistry and Advanced Materials Science

Epoxy alcohols can serve as monomers or cross-linking agents in the synthesis of functional polymers and advanced materials. The dual functionality of this compound, with its polymerizable epoxide ring and reactive hydroxyl group, makes it a candidate for creating polymers with unique architectures and properties.

The ring-opening polymerization of epoxides is a well-established method for the production of polyethers. acs.org The presence of the hydroxyl group in this compound can be exploited to initiate polymerization or to be further functionalized post-polymerization. This allows for the synthesis of polymers with pendant hydroxyl groups, which can enhance properties such as hydrophilicity and provide sites for further chemical modification. Additionally, epoxy resins are a major class of thermosetting polymers, and the incorporation of chiral units like this compound could lead to materials with interesting chiroptical properties. google.com

Monomer/PrecursorPolymerization MethodPolymer TypePotential Application
This compoundAnionic or cationic ring-opening polymerizationFunctional polyetherHydrophilic coatings, biocompatible materials acs.org
This compoundCo-polymerization with other epoxidesCross-linked epoxy resinAdvanced composites, adhesives google.com
This compoundPolyaddition with dicarboxylic acids or anhydridesPolyesterBiodegradable polymers

Application in the Construction of Chiral Ligands and Organocatalysts

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of new chiral ligands and organocatalysts. Chiral 1,2- and 1,3-diols, as well as amino alcohols, which can be readily synthesized from this compound, are privileged scaffolds for the construction of these crucial tools for asymmetric synthesis. mdpi.com

The stereodefined arrangement of functional groups in derivatives of this compound allows for the creation of effective chiral environments in catalytic processes. For example, chiral amino alcohols can be converted into oxazoline (B21484) ligands, which are widely used in asymmetric catalysis. Similarly, chiral diols can be employed as ligands for a variety of metal-catalyzed transformations or as precursors to chiral phosphoric acids, a powerful class of organocatalysts. nih.govacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 1-(3-propyloxiran-2-yl)ethanol (C₇H₁₄O₂), HRMS would provide a highly accurate mass measurement that corresponds to this specific combination of atoms.

Technique Information Obtained
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and elemental composition

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: An IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aliphatic parts of the molecule would appear around 2850-3000 cm⁻¹. The presence of the oxirane ring would be indicated by C-O stretching and ring-breathing vibrations, typically found in the fingerprint region (below 1500 cm⁻¹), including a characteristic band around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the O-H stretch is often weak in Raman, the C-H and C-C stretching vibrations of the alkyl chain and the oxirane ring would be readily observable.

A table of expected vibrational frequencies for the key functional groups in this compound is provided below.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)Weak
C-H Stretch (aliphatic)2850-30002850-3000
C-O Stretch (oxirane)~1250Observable
C-O Stretch (alcohol)1000-1200Observable

Chiroptical Spectroscopy for Absolute Stereochemistry Assignment

Since this compound contains at least two chiral centers (the two carbons of the oxirane ring), it can exist as multiple stereoisomers. Chiroptical spectroscopy techniques are crucial for determining the absolute stereochemistry of a chiral molecule.

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can often be assigned.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques are the vibrational counterparts of ECD and measure the differential absorption (VCD) or scattering (ROA) of circularly polarized infrared or Raman radiation, respectively. They provide a rich fingerprint of the molecule's 3D structure and are powerful tools for determining the absolute configuration of complex molecules.

Theoretical and Computational Investigations of 1 3 Propyloxiran 2 Yl Ethanol

Quantum Chemical Calculations of Electronic Structure and Properties (e.g., HOMO-LUMO Analysis, Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to predict a variety of molecular properties. nih.govdntb.gov.uaresearchgate.net For 1-(3-propyloxiran-2-yl)ethanol, DFT calculations would typically be used to determine its optimized geometry, electronic energy, and the distribution of electron density.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. dntb.gov.uaresearchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite.

Without specific studies on this compound, it is not possible to provide the calculated values for its HOMO and LUMO energies or the resulting energy gap. Such data would typically be presented in a table format, as shown below for a hypothetical molecule.

Computational ParameterHypothetical Value (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid; it can exist in various spatial arrangements, known as conformations, due to the rotation around its single bonds. Conformational analysis is the study of these different arrangements and their relative energies. Computational methods are used to map the potential energy surface (PES) of the molecule, which illustrates the energy of the system as a function of its geometry. researchgate.netemory.edu

By mapping the PES, researchers can identify the most stable conformations (energy minima) and the energy barriers between them (saddle points). researchgate.net This information is vital for understanding the molecule's physical and chemical properties, as the population of different conformers can influence its reactivity. For a molecule like this compound, with several rotatable bonds, the PES can be complex. researchgate.netemory.edu

As no conformational analyses or PES mapping studies for this compound were found, no data on its stable conformers or the energy barriers for their interconversion can be presented.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. researchgate.netnih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate the most likely pathway for a reaction. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. researchgate.net

For this compound, computational studies could explore various reactions, such as the opening of the epoxide ring under different conditions or reactions involving the hydroxyl group. These studies would identify the transition state structures and calculate the activation energies, providing insight into the reaction kinetics. nih.gov

However, the search did not yield any computational studies on the reaction mechanisms involving this compound. Therefore, no information on its potential reaction pathways or the associated transition states and activation energies is available.

Solvent Effects on Molecular Properties and Reactivity through Computational Modeling

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govchemrxiv.org Computational models can simulate these solvent effects in several ways, from implicit continuum models that represent the solvent as a uniform medium with a specific dielectric constant, to explicit models that include individual solvent molecules. nih.govajchem-a.com

These models can be used to calculate how the solvent affects the electronic structure, conformational equilibrium, and reaction mechanisms of this compound. For instance, a polar solvent might stabilize charged intermediates or transition states, thereby altering reaction rates. nih.govajchem-a.com

Despite the importance of solvent effects, no computational studies modeling the behavior of this compound in different solvents were identified in the literature search.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Propyloxiran-2-yl)ethanol, and what key reagents are critical for controlling stereochemistry?

  • Methodological Answer : The compound can be synthesized via epoxidation of allylic alcohols followed by reduction. For example, stereochemical control in similar epoxides (e.g., (2R,3S)-3-Propyloxirane-2-carbaldehyde) is achieved using NaBH₄ in dichloromethane with catalytic ethanol at 0°C, followed by purification via flash chromatography (50% ether in pentanes). Critical reagents include chiral catalysts for asymmetric epoxidation and temperature-controlled conditions to prevent racemization .

Q. How is the structure of this compound validated using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ ~3.95 ppm (CHOH) and δ 61.86 ppm (epoxide carbons) confirm the alcohol and oxirane groups.
  • IR Spectroscopy : Absorbances near 3400 cm⁻¹ (O-H stretch) and 1020 cm⁻¹ (C-O of epoxide).
  • HRMS : Exact mass matching [M+H]⁺ (e.g., C₆H₁₃O₂ requires m/z 117.0916) .

Q. What are the optimal storage conditions for this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., dichloromethane or ether). Avoid exposure to moisture or acidic conditions, which may hydrolyze the epoxide ring .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved, particularly in stereochemical assignments?

  • Methodological Answer : Use NOESY/ROESY to confirm spatial proximity of protons. For example, coupling constants (J values) between epoxide protons (δ ~2.94–3.02 ppm) and adjacent CHOH groups help distinguish cis vs. trans stereochemistry. Cross-validation with X-ray crystallography or chiral chromatography is recommended .

Q. What computational methods are effective in predicting the reactivity of the epoxide ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model ring-opening reactions. Parameters include nucleophilic attack angles and transition-state energies. Solvent effects (e.g., ethanol polarity) are incorporated using PCM models .

Q. How does the presence of the propyl chain influence the compound’s biological activity compared to shorter alkyl analogs?

  • Methodological Answer : Conduct comparative SAR studies using in vitro assays (e.g., enzyme inhibition). The propyl chain may enhance lipophilicity, affecting membrane permeability. Use logP calculations (e.g., PubChem data) and cytotoxicity assays in cell lines (e.g., HepG2) to quantify effects .

Q. What strategies mitigate racemization during large-scale synthesis of enantiopure this compound?

  • Methodological Answer : Use low-temperature (-78°C) lithiation or enzymatic resolution (e.g., lipase-mediated kinetic resolution). Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >99%. Monitor optical rotation ([α]D) to track purity .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the environmental impact of this compound’s degradation byproducts?

  • Methodological Answer : Perform OECD 301F biodegradation tests in aerobic aqueous systems. Analyze metabolites via LC-MS/MS and quantify ecotoxicity using Daphnia magna assays. Compare results to structurally related epoxides (e.g., 2-phenoxyethanol) .

Q. What statistical approaches are suitable for reconciling variability in reaction yields across different synthetic batches?

  • Methodological Answer : Apply Design of Experiments (DoE) with factors like temperature, solvent ratio, and catalyst loading. Use ANOVA to identify significant variables. For batch-to-batch consistency, implement process analytical technology (PAT) for real-time monitoring .

Tables of Key Data

Property Value/Technique Reference
Melting Point Not reported (likely liquid at RT)
Optical Rotation ([α]D) -13.2 (c = 0.42, CHCl₃)
HRMS ([M+H]⁺) 117.0917 (calc. 117.0916 for C₆H₁₃O₂)
LogP (Predicted) ~1.2 (PubChem data for analogs)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.